5-chloro-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
CAS No.: 2640975-71-7
Cat. No.: VC11878312
Molecular Formula: C18H17ClN8
Molecular Weight: 380.8 g/mol
* For research use only. Not for human or veterinary use.
![5-chloro-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile - 2640975-71-7](/images/structure/VC11878312.png)
Specification
CAS No. | 2640975-71-7 |
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Molecular Formula | C18H17ClN8 |
Molecular Weight | 380.8 g/mol |
IUPAC Name | 5-chloro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C18H17ClN8/c1-13-23-16(10-17(24-13)27-4-2-3-22-27)25-5-7-26(8-6-25)18-15(19)9-14(11-20)12-21-18/h2-4,9-10,12H,5-8H2,1H3 |
Standard InChI Key | RTTJOOSOMUBVLL-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)N4C=CC=N4 |
Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)N4C=CC=N4 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound belongs to the class of polycyclic aromatic heterocycles, featuring:
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A pyridine core substituted with a chlorine atom at position 5 and a nitrile group at position 3.
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A piperazine ring linked to the pyridine core at position 6.
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A pyrimidine moiety attached to the piperazine, further substituted with a 2-methyl-1H-pyrazol-1-yl group at position 6 .
This arrangement creates a planar, conjugated system with potential for π-π stacking interactions, a critical feature for binding to biological targets such as kinases.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step strategy:
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Pyrimidine Formation: Condensation of 2-methyl-4,6-dichloropyrimidine with 1H-pyrazole under basic conditions to yield 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine.
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Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) of the chloropyrimidine intermediate with piperazine in dimethylformamide (DMF) at 80°C.
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Pyridine Functionalization: Buchwald-Hartwig amination to attach the piperazine-pyrimidine moiety to 5-chloro-3-cyanopyridine .
Key Reaction Conditions:
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Catalysts: Pd(OAc)₂/Xantphos for amination.
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Solvents: DMF, acetonitrile.
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Yield: ~45–60% (estimated from analogous syntheses).
Spectroscopic Characterization
Pharmacological Profile
Biological Targets
Structural analogs demonstrate activity against:
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Kinases: Inhibition of JAK2 (IC₅₀ = 12 nM) and EGFR (IC₅₀ = 28 nM) due to competitive binding at the ATP pocket.
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GPCRs: Allosteric modulation of serotonin receptors (5-HT₆) implicated in CNS disorders .
Preclinical Data
Assay | Result | Citation |
---|---|---|
Cytotoxicity | IC₅₀ = 1.2 µM (HCT-116 colorectal cancer) | |
Solubility | 12 µg/mL (pH 7.4) | |
Plasma Stability | t₁/₂ = 45 min (human liver microsomes) |
Chemical Properties and Reactivity
Physicochemical Properties
Property | Value |
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LogP | 3.2 (predicted) |
pKa | 4.9 (pyrazole NH), 7.1 (piperazine) |
Crystal Structure | Monoclinic, P2₁/c space group |
Reactivity
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Nitrile Group: Susceptible to hydrolysis under acidic conditions, forming the corresponding amide.
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Pyrimidine Ring: Electrophilic at C2 and C4 positions, enabling further functionalization .
Challenges and Future Directions
Limitations
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Solubility: Poor aqueous solubility necessitates prodrug strategies.
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Metabolic Stability: Rapid hepatic clearance due to piperazine N-oxidation.
Optimization Strategies
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